molecular formula C24H29NO4 B6052227 (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone

(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone

Cat. No. B6052227
M. Wt: 395.5 g/mol
InChI Key: REYLYQKFHRREAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone, also known as DPM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DPM belongs to the class of compounds known as piperidinyl-indoles, which have been shown to have a variety of pharmacological properties. In

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor activity. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. However, one limitation of using (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone, including its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research could also focus on developing more water-soluble forms of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone to improve its administration in experimental settings.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetonitrile with 4-phenylbutyric acid to form the corresponding amide. The amide is then reduced to the corresponding aldehyde, which is subsequently reacted with piperidine to yield (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone. The synthesis of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been optimized to produce high yields and purity, making it a viable compound for research purposes.

Scientific Research Applications

(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to have a variety of potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-21-14-13-19(16-22(21)29-2)24(27)20-11-7-15-25(17-20)23(26)12-6-10-18-8-4-3-5-9-18/h3-5,8-9,13-14,16,20H,6-7,10-12,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYLYQKFHRREAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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